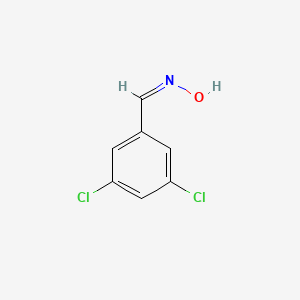
(E)-3,5-Dichlorobenzaldehyde oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3,5-Dichlorobenzaldehyde oxime is an organic compound belonging to the oxime family. Oximes are characterized by the presence of the functional group -C=N-OH. This compound is specifically derived from 3,5-dichlorobenzaldehyde, where the aldehyde group is converted to an oxime. It is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: (E)-3,5-Dichlorobenzaldehyde oxime can be synthesized through the reaction of 3,5-dichlorobenzaldehyde with hydroxylamine hydrochloride in the presence of a base. The reaction typically occurs in methanol at room temperature. The base facilitates the formation of the oxime by deprotonating the hydroxylamine, allowing it to react with the aldehyde group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: (E)-3,5-Dichlorobenzaldehyde oxime undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso compounds.
Reduction: Reduction of the oxime group can yield amines.
Substitution: The oxime group can participate in substitution reactions, forming different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Nitroso compounds.
Reduction: Amines.
Substitution: Various substituted oxime derivatives.
Applications De Recherche Scientifique
(E)-3,5-Dichlorobenzaldehyde oxime has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: Oxime derivatives are explored for their potential therapeutic properties, including antibacterial and anticancer activities.
Industry: It is used in the production of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of (E)-3,5-Dichlorobenzaldehyde oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds and interact with active sites of enzymes or receptors. This interaction can modulate the activity of the target molecules, leading to various biological effects. For example, oximes are known to reactivate acetylcholinesterase, an enzyme inhibited by organophosphates.
Comparaison Avec Des Composés Similaires
- Benzaldehyde oxime
- 2,4-Dichlorobenzaldehyde oxime
- 4-Chlorobenzaldehyde oxime
Comparison: (E)-3,5-Dichlorobenzaldehyde oxime is unique due to the presence of two chlorine atoms at the 3 and 5 positions on the benzene ring. This substitution pattern can influence its reactivity and biological activity compared to other oximes. For instance, the dichloro substitution can enhance its stability and interaction with specific molecular targets, making it a valuable compound in various applications.
Propriétés
Formule moléculaire |
C7H5Cl2NO |
|---|---|
Poids moléculaire |
190.02 g/mol |
Nom IUPAC |
(NZ)-N-[(3,5-dichlorophenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C7H5Cl2NO/c8-6-1-5(4-10-11)2-7(9)3-6/h1-4,11H/b10-4- |
Clé InChI |
AVZFLLLFEIZFGB-WMZJFQQLSA-N |
SMILES isomérique |
C1=C(C=C(C=C1Cl)Cl)/C=N\O |
SMILES canonique |
C1=C(C=C(C=C1Cl)Cl)C=NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


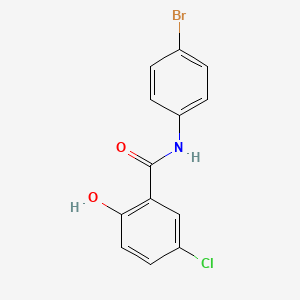


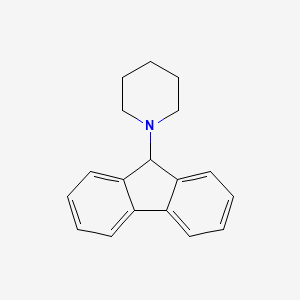
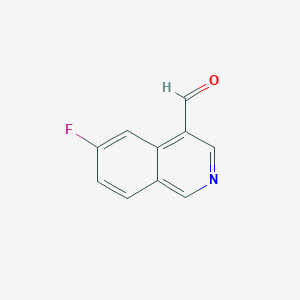
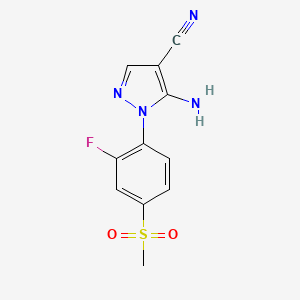
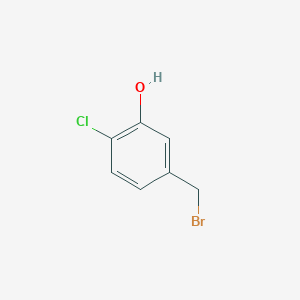
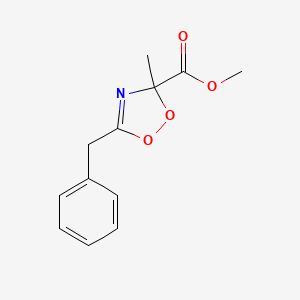

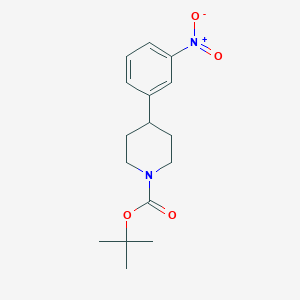
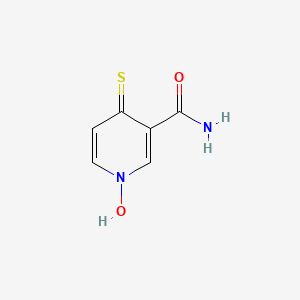

![n,n'-Dimethylbicyclo[2.2.1]heptane-2,3-dicarboxamide](/img/structure/B14008675.png)

